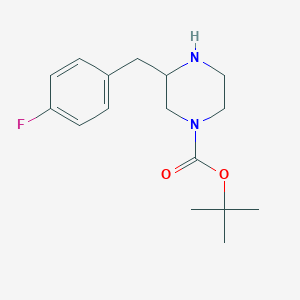![molecular formula C40H48OSn B12594478 1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one CAS No. 648425-09-6](/img/structure/B12594478.png)
1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one is a complex organotin compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenyl group, a stannyl group, and a butenone moiety, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
The synthesis of 1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one typically involves multi-step organic reactions. One common method includes the reaction of a phenyl-substituted butenone with tris(2-methyl-2-phenylpropyl)tin chloride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and requires a catalyst to facilitate the formation of the stannyl group. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced tin compounds.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like halides or organometallic compounds.
Common reagents and conditions for these reactions include solvents like tetrahydrofuran (THF), catalysts such as palladium or platinum, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified organotin compounds with varied functional groups.
Scientific Research Applications
1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is studied for its effects on cellular processes and its use in developing new pharmaceuticals.
Medicine: Research explores its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The stannyl group can form bonds with biological molecules, altering their function and leading to various biological effects. The compound’s pathways involve binding to specific sites on target molecules, influencing cellular processes like signal transduction and gene expression.
Comparison with Similar Compounds
Compared to other organotin compounds, 1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one is unique due to its specific structural arrangement and the presence of the butenone moiety. Similar compounds include:
Tributyltin chloride: Known for its use in antifouling paints but with different structural properties.
Triphenyltin hydroxide: Used as a pesticide with distinct biological activity.
Dibutyltin dilaurate: Commonly used as a catalyst in polymer production.
Each of these compounds has unique properties and applications, highlighting the distinctiveness of this compound in scientific research and industrial applications.
Properties
CAS No. |
648425-09-6 |
|---|---|
Molecular Formula |
C40H48OSn |
Molecular Weight |
663.5 g/mol |
IUPAC Name |
1-phenyl-2-tris(2-methyl-2-phenylpropyl)stannylbut-2-en-1-one |
InChI |
InChI=1S/C10H9O.3C10H13.Sn/c1-2-6-10(11)9-7-4-3-5-8-9;3*1-10(2,3)9-7-5-4-6-8-9;/h2-5,7-8H,1H3;3*4-8H,1H2,2-3H3; |
InChI Key |
ZOCVTVJHSLERCR-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C(=O)C1=CC=CC=C1)[Sn](CC(C)(C)C2=CC=CC=C2)(CC(C)(C)C3=CC=CC=C3)CC(C)(C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-benzhydryl-N-[(1S)-1-cyclohexylethyl]ethane-1,2-diamine](/img/structure/B12594395.png)
![N-cyclopropyl-2-[(8-methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12594404.png)
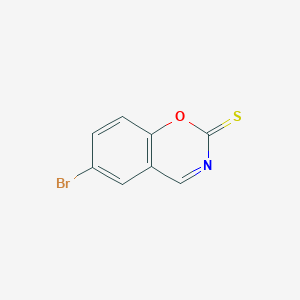
![(2S,3R,4R,5S,6S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dien-1-ol](/img/structure/B12594430.png)
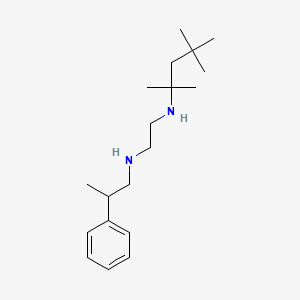
![6-{[4-(Decyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12594435.png)
![2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)-](/img/structure/B12594437.png)
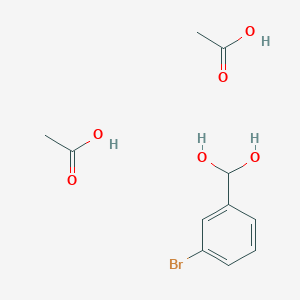
![Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate](/img/structure/B12594443.png)
![1-[(3,5-Diaminopyridin-2-yl)oxy]propan-2-ol](/img/structure/B12594444.png)
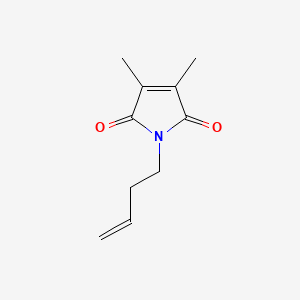
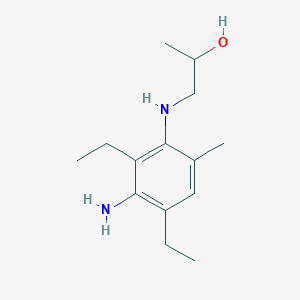
![Benzamide, 3-methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopropyl]-](/img/structure/B12594464.png)
